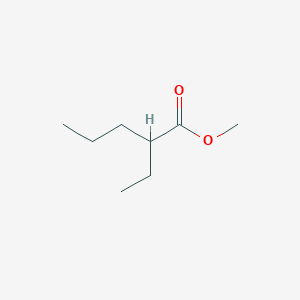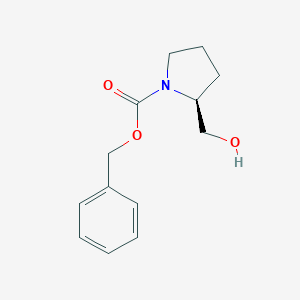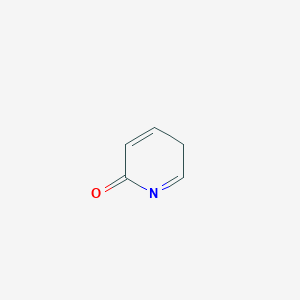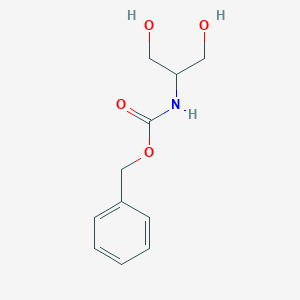
2-Methylthio-N(6)-(N-threonylcarbonyl)adenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylthio-N(6)-(N-threonylcarbonyl)adenine, also known as 2-MeS-ATP, is a modified nucleotide that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is a derivative of ATP, which is a critical energy molecule in living organisms. The modification of ATP to 2-MeS-ATP has resulted in a molecule that exhibits unique properties, making it useful in various research fields.
作用機序
The mechanism of action of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine is based on its ability to mimic the structure and function of ATP. This molecule can bind to ATP-binding sites in enzymes and ion channels, leading to changes in their activity. Additionally, 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine can be phosphorylated by kinases, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine are diverse and depend on the specific research application. In general, 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine has been shown to modulate the activity of various enzymes and ion channels. It has also been shown to regulate intracellular calcium levels and activate purinergic receptors. Additionally, 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine has been used to study the role of ATP in various physiological processes, including muscle contraction, neurotransmission, and immune cell function.
実験室実験の利点と制限
The use of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine in lab experiments has several advantages. Firstly, it is a stable molecule that can be easily synthesized and stored. Secondly, it exhibits unique properties that make it useful in various research applications. However, there are also some limitations to the use of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine. Firstly, it is a relatively expensive molecule, which may limit its use in some research applications. Secondly, its modification may alter its properties, making it difficult to compare its effects with those of ATP.
将来の方向性
There are several future directions for the use of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine in scientific research. Firstly, it can be used to study the role of ATP in various disease processes, including cancer, cardiovascular disease, and neurodegenerative disorders. Secondly, it can be used to develop new drugs that target ATP-dependent enzymes and ion channels. Additionally, the development of new synthesis methods for 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine may lead to the discovery of new derivatives with unique properties and applications.
Conclusion:
In conclusion, 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine is a modified nucleotide that has gained significant attention in recent years due to its potential applications in scientific research. This molecule exhibits unique properties that make it useful in various research fields. The synthesis of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine is a complex process that requires specialized equipment and expertise. It has been widely used in scientific research, particularly in the fields of biochemistry, cell biology, and pharmacology. The future directions for the use of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine in scientific research are diverse and promising.
合成法
The synthesis of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine involves the modification of ATP by replacing the oxygen atom at the 2' position with a sulfur atom and adding a threonine group at the 6' position. The synthesis of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine is a complex process that requires specialized equipment and expertise. Several methods have been developed for the synthesis of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine, including chemical synthesis and enzymatic synthesis.
科学的研究の応用
2-Methylthio-N(6)-(N-threonylcarbonyl)adenine has been widely used in scientific research, particularly in the fields of biochemistry, cell biology, and pharmacology. This molecule has been used as a tool to study the function of ATP-dependent enzymes and ion channels. It has also been used as a substrate for various enzymes, including kinases, phosphatases, and ATPases. Additionally, 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine has been used to study the regulation of intracellular calcium levels and the activation of purinergic receptors.
特性
CAS番号 |
132603-04-4 |
|---|---|
製品名 |
2-Methylthio-N(6)-(N-threonylcarbonyl)adenine |
分子式 |
C11H14N6O4S |
分子量 |
326.33 g/mol |
IUPAC名 |
(2R,3S)-3-hydroxy-2-[(2-methylsulfanyl-7H-purin-6-yl)carbamoylamino]butanoic acid |
InChI |
InChI=1S/C11H14N6O4S/c1-4(18)5(9(19)20)14-10(21)15-8-6-7(13-3-12-6)16-11(17-8)22-2/h3-5,18H,1-2H3,(H,19,20)(H3,12,13,14,15,16,17,21)/t4-,5+/m0/s1 |
InChIキー |
UATAXLMJXKUHHR-CRCLSJGQSA-N |
異性体SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)NC1=NC(=NC2=C1NC=N2)SC)O |
SMILES |
CC(C(C(=O)O)NC(=O)NC1=NC(=NC2=C1NC=N2)SC)O |
正規SMILES |
CC(C(C(=O)O)NC(=O)NC1=NC(=NC2=C1NC=N2)SC)O |
その他のCAS番号 |
132603-04-4 |
同義語 |
2-methylthio-N(6)-(N-threonylcarbonyl)adenine mS(2)tc(6)Ade |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



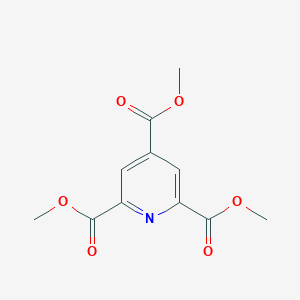
![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)
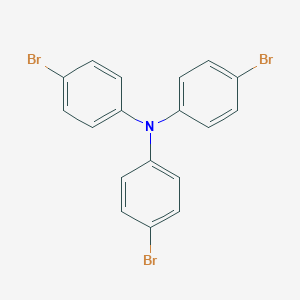
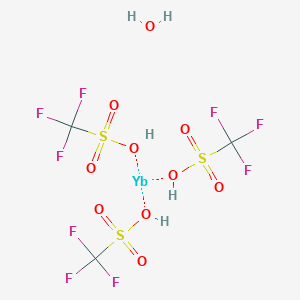
![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)
![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)


